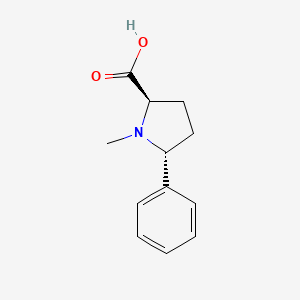![molecular formula C14H27N3 B11760050 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine typically involves the reaction of a pyrazole derivative with a suitable alkylating agent. One common method is the alkylation of 1-(butan-2-yl)-1H-pyrazole with hexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated compounds like bromoalkanes or chloroalkanes in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity by disrupting membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(butan-2-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine.
Hexylamine: An alkylating agent used in the synthesis of the compound.
Pyrazolo[1,5-a]pyrimidine: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a hexylamine moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H27N3 |
|---|---|
Molekulargewicht |
237.38 g/mol |
IUPAC-Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-4-6-7-8-10-15-12-14-9-11-16-17(14)13(3)5-2/h9,11,13,15H,4-8,10,12H2,1-3H3 |
InChI-Schlüssel |
QZNRVTSSYFOJAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCC1=CC=NN1C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
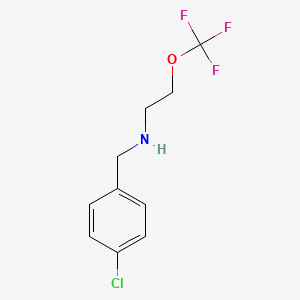
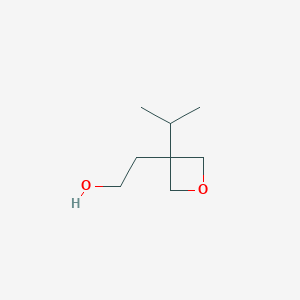

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
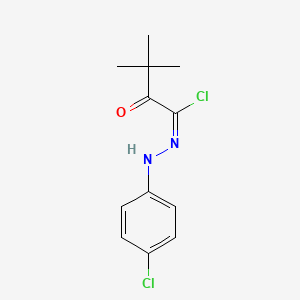


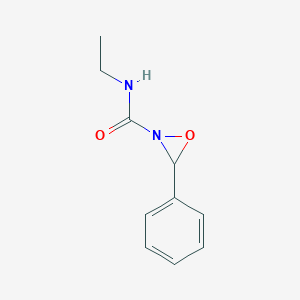
![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
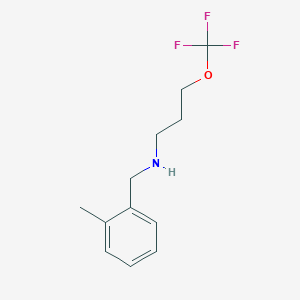
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
